molecular formula C18H19N5O2 B6519071 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide CAS No. 933002-07-4

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide

Cat. No. B6519071
CAS RN: 933002-07-4
M. Wt: 337.4 g/mol
InChI Key: WMCAZIZLYZXAKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .


Molecular Structure Analysis

This involves determining the physical arrangement of atoms in the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products that are formed .


Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,2,3-triazole moiety, present in this compound, has been widely explored for its biological activities. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. Researchers investigate derivatives of this compound for potential drug candidates due to their metabolic stability and therapeutic potential .

Anticancer Properties

Compounds containing the 1,2,3-triazole scaffold have demonstrated significant anticancer effects. Researchers study their impact on cancer cell lines and explore their mechanisms of action. Investigating the antiproliferative properties of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide could provide valuable insights for cancer therapy .

Antibacterial and Antiviral Activities

Heterocycles based on 1,2,3-triazoles have shown promise as antibacterial and antiviral agents. Researchers evaluate their efficacy against various pathogens. Understanding the interactions of this compound with bacterial and viral targets contributes to the development of novel antimicrobial agents .

Materials Science and Coordination Chemistry

1,2,3-Triazoles are versatile ligands in coordination chemistry. Researchers explore their use in metal complexes, catalysis, and materials science. Investigating the coordination behavior of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide with transition metals could lead to innovative materials or catalysts .

Quantum Computational Studies

Theoretical vibrational analysis of this compound provides insights into its stability, electronic properties, and reactivity. Quantum computational investigations help predict its behavior and guide experimental studies .

Biological Enzyme Targets

Exploring the interaction of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide with specific enzymes (e.g., lipoxygenases) sheds light on its potential as an enzyme inhibitor or modulator .

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It’s important for handling, storage, and disposal .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-8-13(2)10-14(9-12)18(24)19-11-17-20-21-22-23(17)15-4-6-16(25-3)7-5-15/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCAZIZLYZXAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide

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